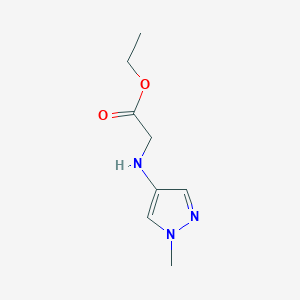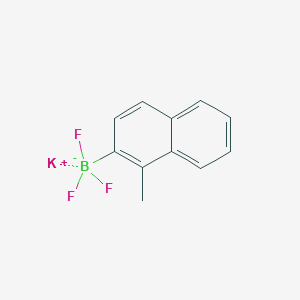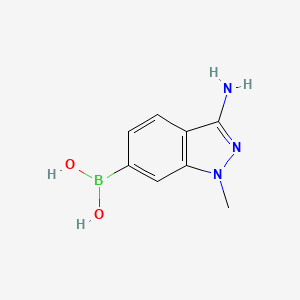
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The indazole moiety is a bicyclic structure containing nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the reaction of hydrazines with ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via palladium-catalyzed borylation reactions. Common reagents include bis(pinacolato)diboron and palladium catalysts like PdCl2(dppf)2.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form various carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various aryl-substituted indazole derivatives.
Applications De Recherche Scientifique
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including kinase inhibitors and other pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
(3-amino-1-methyl-1H-indazol-6-ol): Similar structure but with a hydroxyl group instead of a boronic acid group.
(1-methylindazole-6-boronic acid): Similar structure but without the amino group.
(3-bromo-1H-pyrazol-1-yl)propanenitrile: Contains a pyrazole ring instead of an indazole ring.
Uniqueness: (3-amino-1-methyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the indazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
1800484-02-9 |
|---|---|
Formule moléculaire |
C8H10BN3O2 |
Poids moléculaire |
191.00 g/mol |
Nom IUPAC |
(3-amino-1-methylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4,13-14H,1H3,(H2,10,11) |
Clé InChI |
RFXXQIGTTCJZAU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C(=NN2C)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


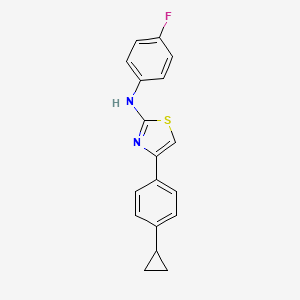
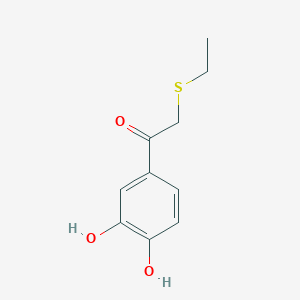


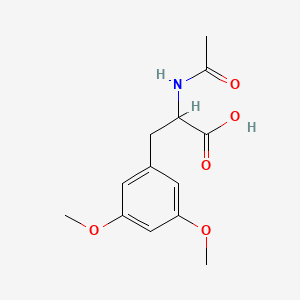
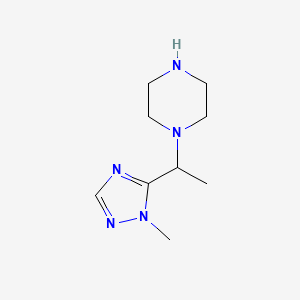
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)

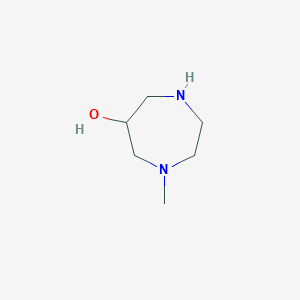
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)
